molecular formula C8HCl4NO3 B1584763 N-hydroxytetrachlorophthalimide CAS No. 85342-65-0

N-hydroxytetrachlorophthalimide

Cat. No. B1584763
CAS RN: 85342-65-0
M. Wt: 300.9 g/mol
InChI Key: UTRBHXSKVVPTLY-UHFFFAOYSA-N
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Description

N-Hydroxytetrachlorophthalimide (TCNHPI) is an aryl-tetrahalogenated N-hydroxyphthalimide derivative . It is used in combination with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) to form an efficient catalytic system for the oxidation of aromatic hydrocarbons using molecular oxygen under metal-free and aerobic conditions .


Synthesis Analysis

The synthesis process includes the formation of N-methacryloyloxytetrachlorophthalimide monomer, homopolymerization, and exchange reactions with various amino- and hydroxy-compounds for the synthesis of copolymers . Lastly, polymeric surfactants were obtained via the quaternization of some copolymers with dimethyl sulfate .


Molecular Structure Analysis

This compound has a molecular formula of C8HCl4NO3 . Its average mass is 300.910 Da and its mono-isotopic mass is 298.871063 Da .


Chemical Reactions Analysis

This compound has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness .


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 532.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 85.0±3.0 kJ/mol and its flash point is 275.6±32.9 °C .

Scientific Research Applications

Chemiluminescence in Biochemical Analysis

N-hydroxyphthalimide (NHPI) has been utilized in developing a chemiluminescence system with luminol, enhancing the detection of superoxide dismutase, uric acid, and Co2+. This system is significantly more sensitive than previous methods, making it a valuable tool in biochemical, clinical, and environmental analysis (Saqib et al., 2018).

Spectroscopic Analysis

Research on N-n-butyltetrachlorophthalimide, a compound related to N-hydroxytetrachlorophthalimide, has involved spectroscopic studies such as X-ray diffraction and NMR spectroscopy. These studies contribute to understanding the molecular structure and interactions within its crystals, relevant to materials science and chemistry (Brycki et al., 2007).

Metal-Free Aerobic Oxidations

NHPI and related compounds have been shown to be efficient organocatalysts for free-radical processes, especially in the aerobic oxidation of organic substrates. This is significant for developing environmentally friendly and metal-free processes in organic chemistry (Melone & Punta, 2013).

Catalysis in Organic Synthesis

NHPI has been incorporated into various catalysts for organic synthesis reactions. For example, it's used in the aerobic oxidation of benzyl amines to benzyl imines, highlighting its versatility and efficiency as a catalyst (Dhakshinamoorthy et al., 2010).

Free-Radical Processes in Biological Applications

Functionalization of cyclodextrins with NHPI has been explored for its potential in biological applications. NHPI's ability to catalyze hydroperoxidation of polyunsaturated fatty acids (PUFA) opens avenues for its use in biomedical research (Melone et al., 2015).

Photoredox Catalysis

The use of NHPI as an organophotoredox catalyst in the synthesis of 3-iminodihydroindoles demonstrates its potential in advanced synthetic chemistry and material science (Yadav & Yadav, 2016).

Synthesis of Organic Compounds

NHPI has been used in the synthesis of N-aryloxyimides and aryloxyamines, showcasing its role in creating valuable building blocks for further chemical synthesis (Ghosh & Olofsson, 2014).

Electrochemical Applications

NHPI's role in electrochemical processes, such as the iodination of methylarenes, demonstrates its versatility and potential in developing new electrochemical methodologies (Rafiee et al., 2018).

Catalytic Oxidation Processes

The application of NHPI in the oxidation of hydrocarbons to hydroperoxides, especially in the presence of Fe(III) complexes, underlines its importance in industrial processes and catalysis (Kuznetsova et al., 2019).

Redox Chemistry in Energy Storage

NHPI's use in semi-aqueous redox batteries as a high-potential organic cathode demonstrates its potential in energy storage technologies (Tian et al., 2019).

Mechanism of Action

Safety and Hazards

N-hydroxytetrachlorophthalimide is toxic if swallowed . It causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and get medical advice/attention if eye irritation persists or skin irritation occurs .

Future Directions

N-hydroxytetrachlorophthalimide has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness . This suggests potential future applications in the field of electrochemical oxidation.

Biochemical Analysis

Biochemical Properties

N-hydroxytetrachlorophthalimide plays a significant role in biochemical reactions, especially in oxidation processes. It interacts with enzymes such as 1,4-diamino-2,3-dichloroanthraquinone to form catalytic systems that facilitate the oxidation of aromatic hydrocarbons. These interactions are crucial for the compound’s function as an oxidant, enabling it to participate in various biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the electrochemical oxidation of allylic C-H bonds, which can impact cell function and metabolic activities. The compound’s ability to mediate these reactions highlights its importance in cellular biochemistry .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a mediator for the electrochemical oxidation of allylic C-H bonds, exhibiting high chemoselectivity and wide substrate extension. These molecular interactions are essential for the compound’s role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable reagent for biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects without causing significant toxicity. At higher doses, it may lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as an oxidant enables it to participate in oxidation-reduction reactions, which are crucial for maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function in biochemical reactions. This subcellular localization is essential for the compound’s role in cellular biochemistry .

properties

IUPAC Name

4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRBHXSKVVPTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301898
Record name N-hydroxytetrachlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85342-65-0
Record name 85342-65-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxytetrachlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-Hydroxytetrachlorophthalimide (TCNHPI) in decarboxylative alkynylation reactions?

A1: TCNHPI plays a crucial role as an activating agent for carboxylic acids in decarboxylative alkynylation reactions. [] It reacts with carboxylic acids to form activated TCNHPI esters, which are more susceptible to decarboxylation and subsequent coupling with alkynes in the presence of nickel or iron-based catalysts. This activation strategy enables the efficient formation of terminal and substituted alkynes from readily available carboxylic acid starting materials. []

Q2: Are there any structural studies available for TCNHPI or its derivatives?

A2: While the provided research papers primarily focus on the application of TCNHPI, a related structural study is available. [] The crystal structure of 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione N,N-dimethylformamide solvate, a derivative of TCNHPI, reveals insights into its hydrogen bonding capabilities. This information could be relevant for understanding the interactions of TCNHPI with carboxylic acids during the activation process. []

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